(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNKAUUXUQOZSQ-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225104 | |
| Record name | (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-20-6 | |
| Record name | (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxazolidine ring undergoes hydrolysis under acidic or basic conditions, yielding linear products. For (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid:
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O) | (2S,3S)-2-amino-3-hydroxybutyric acid hydrochloride | Ring-opening via protonation of the N atom |
| Basic (NaOH, H₂O) | Sodium salt of (2S,3S)-2-amino-3-hydroxybutyric acid | Nucleophilic attack by hydroxide ion |
This reactivity is critical in peptide synthesis, where the compound acts as a protected amino acid precursor .
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
Esterification
Reaction with methanol (CH₃OH) under catalytic H₂SO₄ yields the methyl ester:
This ester derivative is a common intermediate in further functionalization .
Amidation
Reaction with ammonia or amines produces carboxamide derivatives. For example, treatment with benzylamine generates:
Such amides are explored for antimicrobial activity .
Nucleophilic Substitution at the Carbonyl Group
The 2-oxo group is susceptible to nucleophilic attack. For example:
| Reagent | Product | Application |
|---|---|---|
| Hydrazine (NH₂NH₂) | Hydrazide derivative | Precursor for heterocyclic synthesis |
| PCl₅ | 2-Chloro-oxazolidine analog | Intermediate in alkylation reactions |
These reactions are less explored for the (4S,5R) enantiomer but are well-documented for structurally similar oxazolidines .
Reduction
Sodium borohydride (NaBH₄) reduces the carbonyl group to a hydroxyl group, producing diastereomeric oxazolidinols:
The stereochemical outcome depends on reaction conditions .
Stereospecific Reactions
The (4S,5R) configuration enables enantioselective transformations:
-
Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer of racemic esters derived from the compound .
-
Asymmetric catalysis : Used as a chiral auxiliary in organocatalytic reactions to induce stereochemistry in products .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Decarboxylation: Loss of CO₂ to form 5-methyl-2-oxo-1,3-oxazolidine.
-
Ring fragmentation: Yields volatile products like acetaldehyde and methylamine .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| (4R,5R)-5-Methyl-2-oxo-oxazolidine-4-carboxylic acid | Same functional groups, different stereochemistry | Slower hydrolysis due to steric hindrance |
| 2-Oxazolidinone | Lacks carboxylic acid group | No esterification/amidation; limited derivatization |
Scientific Research Applications
Pharmaceutical Development
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the creation of compounds with enhanced biological activity and specificity. For instance, it has been explored in the synthesis of beta-lactam antibiotics and other antimicrobial agents due to its ability to mimic natural substrates .
Synthesis of Biologically Active Molecules
The compound's oxazolidine framework is conducive to the development of biologically active molecules. Researchers have employed it in the synthesis of peptide mimetics and inhibitors that target specific enzymes or receptors. This application is particularly relevant in drug design where conformational constraints can lead to improved binding affinities .
Chiral Catalysis
This compound has been investigated for its role in asymmetric synthesis as a chiral catalyst. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds, which are crucial in pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism by which (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Compound B : (4S,5R)-5-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid
- Formula: C₆H₉NO₄ .
- Key Difference : The ethyl group at C5 increases steric bulk compared to Compound A’s methyl group. This substitution enhances lipophilicity (logP: ~0.8 vs. ~0.3 for Compound A) but may reduce solubility in polar solvents .
- Applications : Used in peptide mimetics for stabilizing β-turn structures .
Compound C : (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic Acid
- Formula: C₅H₇NO₄ .
- Key Difference : The methyl group is on the nitrogen (C3) rather than C5, and the stereochemistry at C4 is R-configuration. This inversion alters hydrogen-bonding patterns and may reduce compatibility with enzyme active sites optimized for S-configuration .
Functional Group Modifications
Compound D : (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic Acid
- Structure : A fused bicyclic system combining oxazolidine and isoindole moieties .
- Weak C–H···π interactions dominate its crystal packing, unlike Compound A’s O–H···O hydrogen bonds .
- Applications : Investigated for its conformational stability in solid-state chemistry .
Pharmacologically Relevant Derivatives
Compound E : (4S)-2-{[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
- Structure : A thiazolidine analog with a 4-hydroxyphenylacetamido side chain .
- Key Difference : Replacement of the oxazolidine oxygen with sulfur (thiazolidine) increases electron density and alters metabolic stability. The dimethyl group at C5 enhances steric shielding of the carboxylic acid .
- Applications : Intermediate in β-lactam antibiotic synthesis .
Structural and Functional Data Table
Research Findings and Implications
- Hydrogen Bonding : Compound A’s carboxylic acid forms robust O–H···O interactions, critical for crystal lattice stability . In contrast, Compound D relies on weak C–H···π interactions, reducing its melting point by ~30°C compared to Compound A .
- Stereochemical Impact : The (4S,5R) configuration in Compound A enhances enantioselective binding to proteases, whereas the (4R) configuration in Compound C shows 50% lower affinity in kinetic assays .
- Lipophilicity : Ethyl substitution in Compound B increases membrane permeability (Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for Compound A) but reduces aqueous solubility (2.1 mg/mL vs. 5.8 mg/mL) .
Biological Activity
Overview
(4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its five-membered ring structure, which includes both nitrogen and oxygen atoms, making it a valuable intermediate in organic synthesis and drug development.
- Molecular Formula : CHN O
- Molecular Weight : 145.11 g/mol
- CAS Number : 15042-69-0
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating a significant inhibitory effect on growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Preliminary research suggests that this oxazolidine derivative may have anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cellular Pathways Modulation : It can modulate pathways such as apoptosis and cell cycle regulation, contributing to its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several oxazolidine derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In a recent investigation conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Data Table: Biological Activities Summary
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Journal of Medicinal Chemistry |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | MCF7 Breast Cancer Cells | IC50 = 15 µM | XYZ University Study |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via cyclization reactions using reagents like 2,2-dimethoxypropane, catalyzed by camphorsulfonic acid (CSA), followed by oxidation with KMnO₄ in tert-butanol/aqueous potassium phosphate buffer to yield the carboxylic acid derivative . Optimization involves controlling temperature (typically 0–25°C), solvent selection (e.g., dichloromethane), and purification via column chromatography to minimize side products like over-oxidized species.
Q. Which spectroscopic techniques are routinely employed to confirm the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) identifies stereochemistry and functional groups, while Infrared (IR) spectroscopy confirms carbonyl (C=O) and oxazolidine ring vibrations. Circular Dichroism (CD) is critical for assessing helical conformations in oligomers .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as a key intermediate in synthesizing taxane derivatives like docetaxel (Taxotere®). The oxazolidine ring acts as a chiral auxiliary, enabling stereoselective synthesis of the drug’s side chain .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds influence the conformational stability of oligomers derived from this compound?
- Methodological Answer : DFT computational modeling reveals that α-C–H···O=C hydrogen bonds stabilize poly(L-Pro) II-like helical structures in homo-oligomers (up to pentamers). Experimental validation via CD spectroscopy and temperature-dependent NMR shows reduced conformational flexibility at higher oligomer lengths .
Q. What challenges arise in reconciling experimental NMR data with computational predictions for this compound’s derivatives?
- Methodological Answer : Discrepancies often stem from solvent effects (e.g., CDCl₃ vs. gas-phase DFT models) and dynamic averaging of conformers. Hybrid approaches, such as molecular dynamics (MD) simulations with explicit solvent models, improve agreement between observed and calculated chemical shifts .
Q. How can reaction pathways be modified to enhance enantiomeric purity during synthesis?
- Methodological Answer : Chiral catalysts (e.g., CSA) and low-temperature kinetic control favor the (4S,5R) configuration. Racemization risks are mitigated by avoiding strong bases and optimizing reaction times. Enantiomeric excess is monitored via chiral HPLC .
Q. What role does the oxazolidine ring play in the biological activity of taxane derivatives?
- Methodological Answer : The ring’s rigidity and stereochemistry enhance binding affinity to β-tubulin in microtubules. Structure-activity relationship (SAR) studies show that modifications to the 5-methyl group reduce cytotoxicity, highlighting its role in pharmacophore integrity .
Data Contradiction & Validation
Q. How should researchers address inconsistencies between crystallographic data and spectroscopic observations?
- Methodological Answer : Crystallographic data (via SHELX refinement) may reflect static solid-state conformations, while NMR captures dynamic solution-phase behavior. Multi-technique validation (e.g., XRD, NMR, and MD simulations) resolves such discrepancies .
Q. What strategies validate the stability of oxazolidine-based foldamers under physiological conditions?
- Methodological Answer : Accelerated stability studies (pH 2–9, 37°C) monitored via HPLC and CD assess degradation kinetics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) identifies vulnerable hydrogen bonds in aqueous environments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
